molecular formula C18H15N3O3S B2443980 N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034205-67-7

N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2443980
CAS RN: 2034205-67-7
M. Wt: 353.4
InChI Key: NTEGVNYWKTZUAU-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, also known as BFT, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BFT is a heterocyclic compound that contains both a thiadiazole and a benzofuran ring. The compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Photophysical Properties

Hybrid Molecules Synthesis

A study outlined the design and synthesis of hybrid molecules containing benzo-2,1,3-thiadiazole, benzofuran, and arylselanyl moieties. These compounds were synthesized through electrophilic cyclization, showing yellow-orange emission fluorescence and large Stokes shift values due to intramolecular charge transfer (ICT) state and electron-substituent properties. Such properties make them interesting for photophysical studies and potential applications in biomolecule interaction studies (Neto et al., 2020).

Biological Activities

Antimicrobial Activity

New derivatives synthesized from visnagenone and khellinone were evaluated for their analgesic and anti-inflammatory activities, showing significant inhibition against cyclooxygenase enzymes and potential as anti-inflammatory agents (Abu-Hashem et al., 2020).

Anticancer Evaluation

Novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups were synthesized and showed promising in vitro anticancer activity against various human cancer cell lines, with some compounds exhibiting GI50 values comparable to the standard drug Adriamycin. This highlights their potential as anticancer agents (Tiwari et al., 2017).

Antimicrobial Screening

A series of innovative compounds were synthesized and screened for in-vitro antibacterial activity against pathogenic microorganisms, comparing their efficacy to Chloramphenicol, a known antibiotic (Idrees et al., 2019).

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells

Pharmacokinetics

The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers . This suggests that the compound may have been designed with considerations for optimal bioavailability and minimal side effects.

Result of Action

The compound’s action results in significant cell growth inhibitory effects in various types of cancer cells

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-23-17(16-9-11-4-2-3-5-15(11)24-16)10-19-18(22)12-6-7-13-14(8-12)21-25-20-13/h2-9,17H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEGVNYWKTZUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=NSN=C2C=C1)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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